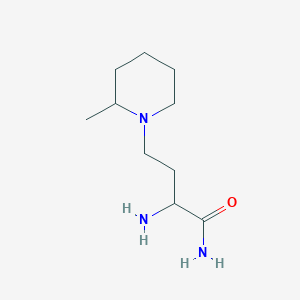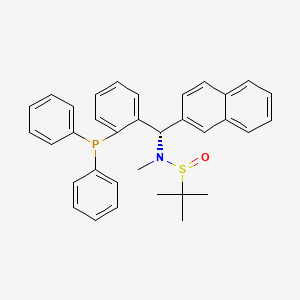
2-Amino-4-(2-methylpiperidin-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2-methylpiperidin-1-yl)butanamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Méthodes De Préparation
The synthesis of 2-Amino-4-(2-methylpiperidin-1-yl)butanamide can be achieved through several routes. One common method involves the reaction of 2-aminobutyronitrile with an aldehyde under specific conditions . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Analyse Des Réactions Chimiques
2-Amino-4-(2-methylpiperidin-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
2-Amino-4-(2-methylpiperidin-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-Amino-4-(2-methylpiperidin-1-yl)butanamide can be compared with other similar compounds, such as:
2-amino-4-methanesulfonyl-N-[3-(2-methylpiperidin-1-yl)propyl]butanamide: This compound has a similar piperidine structure but includes a methanesulfonyl group, which may alter its chemical and biological properties.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound features a benzothiazole and benzoxazole moiety, providing different pharmacological activities.
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
2-amino-4-(2-methylpiperidin-1-yl)butanamide |
InChI |
InChI=1S/C10H21N3O/c1-8-4-2-3-6-13(8)7-5-9(11)10(12)14/h8-9H,2-7,11H2,1H3,(H2,12,14) |
Clé InChI |
YTDWOLHDQDRKLO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)

![8-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13648147.png)
![1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
![Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)



![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
![N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13648191.png)

![4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13648206.png)
